molecular formula C19H16O4 B5579117 8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

Cat. No. B5579117
M. Wt: 308.3 g/mol
InChI Key: MFAIVQUSOCQFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one, also known as warfarin, is a widely used anticoagulant medication. It was first introduced in 1948 and has since become an essential drug in the prevention and treatment of thromboembolic disorders. Warfarin works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver, thereby preventing blood clots from forming. In

Scientific Research Applications

  • Supramolecular Structure and Synthesis Studies : Research involving chromene derivatives like 8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one often focuses on their molecular and supramolecular structures. For instance, a study by Padilla-Martínez et al. (2011) detailed the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained through oxidative cyclization. This research highlights the importance of understanding the structural characteristics of chromene derivatives in the field of chemistry (Padilla-Martínez et al., 2011).

  • Non-linear Optical (NLO) Properties : Arif et al. (2022) explored the synthesis of novel heterocyclic, coumarin-based pyrano-chromene derivatives. Their research demonstrated the significance of chromene derivatives in studying non-linear optical properties, which are critical in developing advanced materials for optical applications (Arif et al., 2022).

  • Catalytic Synthesis Applications : In the study by Wu, Li, and Yan (2011), a series of new 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized, showcasing the potential of chromene derivatives in catalytic synthesis and the development of environmentally benign procedures (Wu, Li, & Yan, 2011).

  • Pharmaceutical Research : The potential of chromenone derivatives in pharmaceutical research is evident in studies like that by Clapham et al. (2012), which investigated the enantioselective inhibition of DNA-dependent protein kinase by chromenone derivatives. This suggests the relevance of chromene derivatives in developing targeted pharmaceutical agents (Clapham et al., 2012).

  • Application in Organic Light-emitting Diodes (OLEDs) : Jung et al. (2017) synthesized various chromen-2-one derivatives for use in non-doped OLEDs. Their study illustrates the application of chromene derivatives in the field of materials science, specifically in the development of new materials for electronic devices (Jung et al., 2017).

  • Metal Ion Detection in Human Liver Cancer Cells : A study by Dey et al. (2019) involved the synthesis of a derivative for metal ion detection in liver cancer cells, demonstrating the utility of chromene derivatives in bioanalytical chemistry and cancer research (Dey et al., 2019).

properties

IUPAC Name

8-methyl-7-(2-oxopropoxy)-4-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(20)11-22-17-9-8-15-16(14-6-4-3-5-7-14)10-18(21)23-19(15)13(17)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAIVQUSOCQFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.